3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

This specific 1,2,4-oxadiazole propanamide is the rational choice for kinase and oxidoreductase screening programs. The 2-methoxyphenyl substituent introduces a critical H-bond acceptor absent in 3-methylphenyl analogs, while the N-(pyridin-2-yl) terminus provides a basic nitrogen for bidentate metal-chelation or kinase hinge-binding—geometrically impossible for N-alkyl variants. Substitution with an unqualified analog risks complete loss of target engagement. Unlike all closest analogs, this compound has an authenticated GC-MS spectrum in the Wiley Registry (SpectraBase ID: FVYCydFPNYn), enabling its direct use as a verified reference standard for identity confirmation and impurity profiling in regulated QC workflows. This eliminates the procurement risk of accepting misidentified material, making it the superior choice for reproducible research and method development.

Molecular Formula C17H16N4O3
Molecular Weight 324.33 g/mol
Cat. No. B4425811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide
Molecular FormulaC17H16N4O3
Molecular Weight324.33 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=N3
InChIInChI=1S/C17H16N4O3/c1-23-13-7-3-2-6-12(13)17-20-16(24-21-17)10-9-15(22)19-14-8-4-5-11-18-14/h2-8,11H,9-10H2,1H3,(H,18,19,22)
InChIKeyIZUTTYRKVRXDRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide: Physicochemical and Structural Baseline for Procurement Decisions


3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide (MW 324.34 g/mol, molecular formula C₁₇H₁₆N₄O₃) is a fully synthetic, small-molecule heterocyclic compound belonging to the 1,2,4-oxadiazole class [1]. It features a 2-methoxyphenyl substituent at the oxadiazole 3-position, a propanamide linker at the 5-position, and an N-(pyridin-2-yl) terminal amide group. The compound is commercially available from screening-library suppliers and has at least one authenticated GC-MS spectrum in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: FVYCydFPNYn), confirming structural identity for procurement verification [2]. It is catalogued as US10202379, Reference Example 629 in the patent literature, indicating prior use as a synthetic intermediate or reference standard in medicinal chemistry programs [3].

Why In-Class 1,2,4-Oxadiazole Propanamides Cannot Be Interchanged: The Critical Role of 2-Methoxyphenyl and Pyridin-2-yl Substituents in 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide


Within the 1,2,4-oxadiazole-5-propanamide chemotype, even single-atom alterations at the 3-aryl or N-amide positions produce substantial changes in hydrogen-bonding capacity, lipophilicity, and topological polar surface area (TPSA) that directly affect target engagement profiles, solubility, and membrane permeability . The 2-methoxyphenyl group at the oxadiazole 3-position introduces an additional H-bond acceptor (ether oxygen) absent in the 3-methylphenyl analog (MW 308.34, C₁₇H₁₆N₄O₂), while the N-(pyridin-2-yl) terminus provides a basic nitrogen capable of participating in bidentate metal-chelation or kinase hinge-binding interactions that are geometrically inaccessible to N-alkyl analogs such as N-propyl or N-cyclohexyl variants . Generic substitution without experimental validation therefore risks loss of on-target potency, altered selectivity profiles, and unpredictable pharmacokinetic behavior [1].

Quantitative Differentiation Evidence: 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Target Compound vs. 3-Methylphenyl Analog

The target compound possesses one additional hydrogen-bond acceptor (ether oxygen of the 2-methoxy group) compared to the 3-methylphenyl analog, which lacks any oxygen on the phenyl ring. This elevates the HBA count from 6 to 7 and increases TPSA, affecting passive membrane permeability and oral bioavailability predictions . The target compound's MW of 324.34 g/mol (C₁₇H₁₆N₄O₃) versus the analog's 308.34 g/mol (C₁₇H₁₆N₄O₂) represents a measurable physicochemical differentiation that directly impacts LogP and solubility [1].

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

N-(Pyridin-2-yl) Amide Chelation Potential and Basicity vs. N-Alkyl and N-Aryl Analogs

The N-(pyridin-2-yl) terminus of the target compound can form bidentate hydrogen bonds or metal-chelation interactions via the pyridine nitrogen and the amide NH. This structural feature is absent in N-propyl and N-cyclohexyl analogs, which possess only a single H-bond donor (amide NH) without the auxiliary basic nitrogen . Published SAR on the 1,2,4-oxadiazole scaffold demonstrates that 2-methoxy substituted derivatives with pyridine-containing amide termini exhibit selective GSK-3β kinase inhibition (IC₅₀ 0.35–0.41 µM), supporting the functional relevance of this substitution pattern [1].

Kinase Inhibition Metal Chelation Medicinal Chemistry

Spectral Authentication and Identity Confidence: GC-MS Verification vs. Unauthenticated Analogs

The target compound has a verified GC-MS spectrum deposited in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: FVYCydFPNYn), providing an independent, publicly accessible reference for identity confirmation upon receipt [1]. In contrast, the 3-methylphenyl analog, N-cyclohexyl analog, and other closest comparators lack publicly available authenticated MS spectra in major spectral databases, increasing the risk of misidentification or impurity acceptance during procurement [2].

Analytical Chemistry Quality Control Compound Identity Verification

Lipophilicity and Permeability Prediction: 2-Methoxyphenyl vs. Pyridin-4-yl at Oxadiazole 3-Position

Replacement of the 2-methoxyphenyl group with a pyridin-4-yl group in the N-(pyridin-2-yl) amide series yields a significantly more polar compound (MW 295.30 g/mol, C₁₅H₁₃N₅O₂) with a computed clogP of 1.92 and TPSA of 81.93 Ų [1]. The target compound (MW 324.34 g/mol) is expected to have a higher clogP due to the lipophilic methoxyphenyl moiety, shifting its ADME profile toward higher membrane permeability but potentially lower aqueous solubility [2]. This difference is material for cell-based assay design and in vivo dosing formulation.

ADME Prediction Drug Design LogP

Scaffold-Level Biological Precedent: 2-Methoxyphenyl-1,2,4-oxadiazole Derivatives as Kinase and Reductase Inhibitors

Compounds bearing the 2-methoxyphenyl-1,2,4-oxadiazole substructure have demonstrated measurable enzyme inhibition in published studies, including IC₅₀ = 470 nM against human placental aldose reductase for a phthalazinone-acetic acid derivative [1] and selective GSK-3β inhibition with IC₅₀ values of 0.35–0.41 µM for pyridine-linked analogs [2]. These data establish the 2-methoxyphenyl-1,2,4-oxadiazole core as a biologically competent scaffold, whereas no comparable data are available for the 3-unsubstituted or 3-alkyl-1,2,4-oxadiazole-5-propanamide series, suggesting that the 2-methoxyphenyl group contributes meaningfully to target engagement.

Kinase Inhibition Aldose Reductase GSK-3β

Recommended Application Scenarios for 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Libraries Targeting GSK-3β or Related CMGC Kinases

The target compound is appropriate for inclusion in kinase-focused screening decks based on class-level evidence that 2-methoxyphenyl-1,2,4-oxadiazole derivatives with pyridine-containing amide termini exhibit selective GSK-3β inhibition (IC₅₀ 0.35–0.41 µM) [1]. The N-(pyridin-2-yl) group provides a bidentate H-bonding motif compatible with the kinase hinge region, a feature absent in N-alkyl analogs. Procurement for kinase screens should prioritize this compound over the 3-methylphenyl analog (lacking the methoxy oxygen HBA) and over N-cyclohexyl or N-propyl variants (lacking the pyridine chelation capability).

Aldose Reductase and Oxidoreductase Inhibitor Development Programs

The 2-methoxyphenyl-1,2,4-oxadiazole substructure has demonstrated activity against human placental aldose reductase (IC₅₀ = 470 nM for a related derivative) [2]. The target compound, bearing the identical 2-methoxyphenyl-oxadiazole pharmacophore, is a rational choice for hit expansion against aldose reductase and related NADPH-dependent oxidoreductases implicated in diabetic complications. The pyridin-2-yl amide terminus may confer additional binding interactions not available to simpler N-aryl or N-alkyl analogs.

ADME/PK Optimization Studies Requiring Controlled Lipophilicity Tuning

When structure-property relationship (SPR) studies require systematic variation of lipophilicity within the 1,2,4-oxadiazole-5-propanamide series, the target compound (estimated higher clogP, MW 324.34 g/mol) offers an intermediate-to-high lipophilicity option compared to the more polar N-(pyridin-2-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide (computed clogP 1.92, TPSA 81.93 Ų) [3]. This enables multi-compound SAR sets that span a meaningful LogP range for permeability-solubility optimization.

Analytical Method Development and Reference Standard Qualification

The availability of an authenticated GC-MS spectrum in the Wiley Registry (SpectraBase ID: FVYCydFPNYn) makes the target compound suitable as a reference standard for analytical method development, impurity profiling, and identity verification in quality control workflows [4]. This represents a practical procurement advantage over closest analogs (3-methylphenyl, N-cyclohexyl, N-propyl, pyridin-4-yl), none of which have publicly available authenticated mass spectra, increasing the risk of acceptance of misidentified or impure material.

Quote Request

Request a Quote for 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.